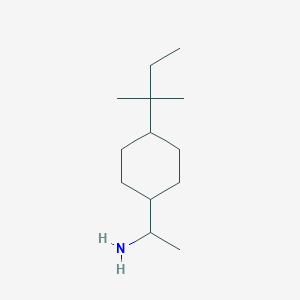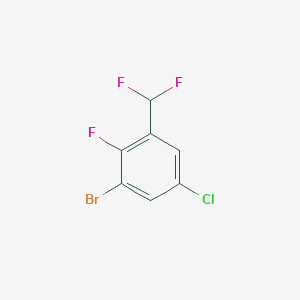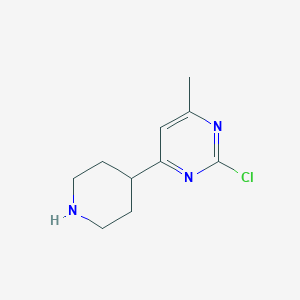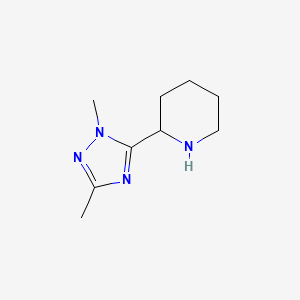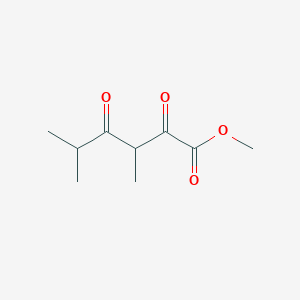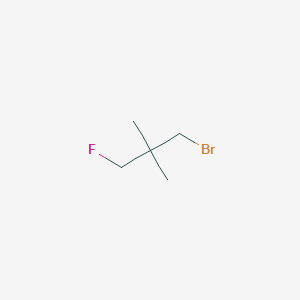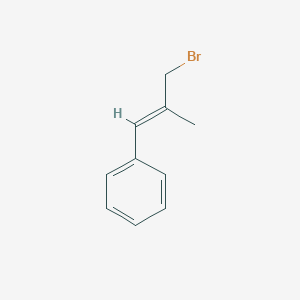
(3-Bromo-2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br. It is also known by other names such as 3-Bromo-2-methyl-1-phenyl-propene and trans-2-methyl-cinnamyl bromide . This compound is characterized by the presence of a bromine atom attached to a methylprop-1-en-1-yl group, which is further connected to a benzene ring.
Preparation Methods
The synthesis of (3-Bromo-2-methylprop-1-en-1-yl)benzene typically involves the bromination of 2-methylprop-1-en-1-ylbenzene. One common method includes the reaction of 4-bromotoluene with oxalic acid and methylallyl bromide under reflux conditions . The reaction mixture is then subjected to distillation and purification steps to obtain the desired product with a high yield.
Chemical Reactions Analysis
(3-Bromo-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding hydrocarbon.
Scientific Research Applications
(3-Bromo-2-methylprop-1-en-1-yl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules. The compound’s effects are mediated through pathways involving these reactive intermediates .
Comparison with Similar Compounds
(3-Bromo-2-methylprop-1-en-1-yl)benzene can be compared with similar compounds such as:
1-Bromo-2-(1-methylpropyl)benzene: This compound has a similar structure but differs in the position of the bromine atom and the alkyl group.
(1-Bromo prop-1-en-1-yl)benzene: This compound has a similar bromine and alkene group but lacks the methyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
[(E)-3-bromo-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Br/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI Key |
YDZSYRFPGNMHHZ-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CBr |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
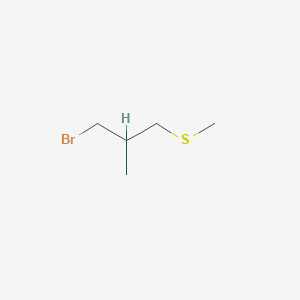
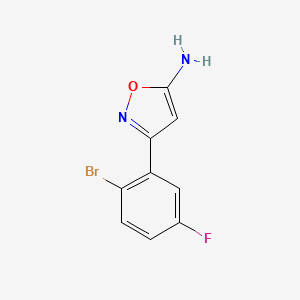
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)
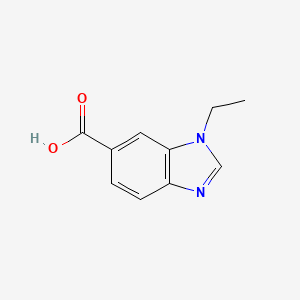
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
